molecular formula C19H26ClF3N4O2S B2922226 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride CAS No. 1396748-42-7

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride

Cat. No.: B2922226
CAS No.: 1396748-42-7
M. Wt: 466.95
InChI Key: MUIXXHOLLYXHNN-UHFFFAOYSA-N
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Description

The compound 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((4-(trifluoromethyl)phenyl)sulfonyl)-1,4-diazepane hydrochloride is a diazepane derivative featuring a 3,5-dimethylpyrazole moiety linked via an ethyl group to a 1,4-diazepane ring. The diazepane is further substituted at the 4-position with a sulfonyl group attached to a 4-(trifluoromethyl)phenyl ring. The hydrochloride salt enhances solubility, a common strategy for improving bioavailability in drug development.

Properties

IUPAC Name

1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25F3N4O2S.ClH/c1-15-14-16(2)26(23-15)13-11-24-8-3-9-25(12-10-24)29(27,28)18-6-4-17(5-7-18)19(20,21)22;/h4-7,14H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIXXHOLLYXHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Diazepane Derivatives

Key Structural Analogues

The most structurally similar compound identified is 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride (CAS: 1396783-42-8) . Both compounds share the following core features:

  • A 1,4-diazepane ring.
  • A 3,5-dimethylpyrazole group linked via an ethyl chain to the diazepane nitrogen.
  • A sulfonyl group (-SO₂-) attached to the diazepane.

Critical Differences :

  • Sulfonyl Substituent :
    • Target Compound : 4-(Trifluoromethyl)phenyl group (electron-withdrawing, lipophilic).
    • Compound : 5,6,7,8-Tetrahydronaphthalen-2-yl (bicyclic, enhances hydrophobicity).
  • Molecular Weight :
    • Target compound: Estimated ~468.6 g/mol (calculated).
    • compound: 453.0 g/mol .
  • Molecular Formula :
    • Target compound: C₁₉H₂₈ClF₃N₄O₂S (estimated).
    • compound: C₂₂H₃₃ClN₄O₂S .
Functional Group Implications
  • Trifluoromethylphenyl vs. The tetrahydronaphthalenyl group in the compound introduces a bulky bicyclic system, which may improve membrane permeability or binding to hydrophobic pockets in proteins .

Data Table: Comparative Structural and Physicochemical Properties

Property Target Compound Compound
Molecular Formula C₁₉H₂₈ClF₃N₄O₂S (estimated) C₂₂H₃₃ClN₄O₂S
Molecular Weight ~468.6 g/mol 453.0 g/mol
Sulfonyl Substituent 4-(Trifluoromethyl)phenyl 5,6,7,8-Tetrahydronaphthalen-2-yl
Key Functional Groups -CF₃, pyrazole, diazepane Bicyclic system, pyrazole, diazepane
Calculated LogP Higher (due to -CF₃) Moderate (bicyclic group adds hydrophobicity)
Solubility (Predicted) Lower aqueous solubility Moderate (balance of lipophilicity/polarity)

Research Findings and Pharmacological Considerations

  • Metabolic Stability : The -CF₃ group in the target compound may reduce metabolic degradation compared to the analogue, as fluorine atoms often block cytochrome P450-mediated oxidation.
  • Target Selectivity : The tetrahydronaphthalenyl group in the compound could favor interactions with lipid-rich environments (e.g., CNS targets), whereas the -CF₃ group might enhance binding to enzymes with aromatic pockets .
  • Synthetic Accessibility : The compound’s tetrahydronaphthalenyl group may require more complex synthetic steps compared to the trifluoromethylphenyl group, impacting scalability.

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